9-(5-bromo-2-propoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
9-(5-bromo-2-propoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a useful research compound. Its molecular formula is C24H28BrNO3 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.12526 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study by Singh et al. (2020) explored acridinedione derivatives as corrosion inhibitors. They found that these compounds, including similar structures to the specified acridinedione, were effective in inhibiting corrosion in steel, particularly in acidic environments. This research highlights the potential application of acridinediones in protecting metal surfaces in industrial settings, such as storage tanks and pipelines (Singh et al., 2020).
Laser Dye Synthesis
Shanmugasundaram et al. (1996) synthesized derivatives of acridinedione for use as laser dyes. These dyes, including structures similar to the specified acridinedione, were found to be effective in lasing around specific wavelengths, providing a new class of materials for potential use in laser technology (Shanmugasundaram et al., 1996).
Crystal Structure Analysis
Research on the crystal structures of acridinedione derivatives, as conducted by Kour et al. (2014), provides insight into the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physical and chemical properties of acridinediones, which can inform their practical applications in various fields, including pharmaceuticals and materials science (Kour et al., 2014).
Antimicrobial Evaluations
A study by Shanmugasundaram et al. (2022) on acetyloxyphenyl-1,2,3-triazole linked hexahydro acridinediones sheds light on the potential antimicrobial properties of these compounds. Understanding their antimicrobial effectiveness could pave the way for new drug development, particularly in the fight against resistant bacterial strains (Shanmugasundaram et al., 2022).
Analytical Chemistry Applications
Qi (2002) demonstrated the use of acridinedione derivatives in analytical chemistry, specifically in the separation and determination of these compounds using high-performance liquid chromatography (HPLC). This application is crucial in quality control and research settings, where precise measurement and identification of chemical substances are required (Qi, 2002).
Properties
IUPAC Name |
9-(5-bromo-2-propoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrNO3/c1-3-13-29-21-12-11-15(25)14-16(21)22-23-17(7-5-9-19(23)27)26(4-2)18-8-6-10-20(28)24(18)22/h11-12,14,22H,3-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQSNLSNGVWKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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